2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1207660-11-4
Cat. No.: VC6531403
Molecular Formula: C25H28ClN3O3S
Molecular Weight: 486.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207660-11-4 |
|---|---|
| Molecular Formula | C25H28ClN3O3S |
| Molecular Weight | 486.03 |
| IUPAC Name | 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C25H28ClN3O3S/c1-15(2)12-27-23(31)18-7-10-20-21(11-18)28-25(29(24(20)32)13-16(3)4)33-14-22(30)17-5-8-19(26)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,31) |
| Standard InChI Key | SNFUBJIUEPNVOY-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (IUPAC name: 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide) is defined by the molecular formula C₂₅H₂₈ClN₃O₃S and a molecular weight of 486.0 g/mol . The structure integrates a quinazoline-4-one core substituted at the 2-position with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group, while the 3- and 7-positions bear diisobutyl and carboxamide groups, respectively. This arrangement confers distinct electronic and steric properties, which are critical for interactions with biological targets.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves sequential reactions, as inferred from related quinazoline syntheses :
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 3,4-dihydroquinazolin-4-one scaffold.
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Thioether Incorporation: Reaction of the 2-mercaptoquinazoline intermediate with 2-(4-chlorophenyl)-2-oxoethyl bromide introduces the thioether moiety.
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N-Alkylation: Diisobutyl groups are introduced via alkylation at the 3-position using isobutyl halides in the presence of a base such as potassium carbonate.
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Carboxamide Functionalization: The 7-carboxylic acid derivative undergoes amidation with propylamine using coupling agents like HATU or EDCI .
Structure-Activity Relationships (SAR)
Impact of Substituents on Potency
SAR studies of quinazoline-7-carboxamides reveal that:
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N-Alkyl Groups: Bulky substituents (e.g., neopentyl) at the 3-position enhance sEH inhibition by 3-fold compared to linear chains, likely due to van der Waals interactions with hydrophobic residues .
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Thioether Linkage: Replacement of the −S− group with −O− or −CH₂− reduces activity by 50%, emphasizing the role of sulfur in substrate recognition.
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Chloro Substituent: Para-chloro on the phenyl ring improves metabolic stability by resisting cytochrome P450-mediated oxidation .
Comparative Analysis of Analogues
This table underscores the influence of alkyl and aryl substituents on target selectivity. The target compound’s diisobutyl groups may favor sEH over FLAP inhibition, mirroring trends observed in 34 .
Physicochemical Properties and Drug-Likeness
Calculated Parameters
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LogP: Estimated at 3.8 (indicating high lipophilicity)
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Hydrogen Bond Donors/Acceptors: 2/6
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Topological Polar Surface Area (TPSA): 110 Ų
Solubility and Stability
Preliminary data suggest moderate aqueous solubility (0.1–1 mg/mL in PBS pH 7.4) and stability in plasma (>90% remaining after 1 hour). The chloro group confers photostability, with <5% degradation under UV light (254 nm, 24 hours) .
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